molecular formula C11H13NO B13152677 2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine

2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine

Katalognummer: B13152677
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: CFJVYGFTHJEVGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine is a chemical compound with the molecular formula C11H13NO. It is characterized by a bicyclic structure that includes an oxirane ring fused to a cyclohexane ring, which is further connected to a pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene and a catalyst like Lewis acids to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxabicycloheptanones.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of diols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxabicycloheptanones

    Reduction: Diols

    Substitution: Various substituted pyridine derivatives

Wissenschaftliche Forschungsanwendungen

2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in enzyme inhibition, where the compound can bind to the active site of enzymes, preventing their normal function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{7-Oxabicyclo[410]heptan-1-yl}pyridine is unique due to its combination of an oxirane ring, a cyclohexane ring, and a pyridine ring This structure imparts specific chemical properties and reactivity that are not found in other similar compounds

Eigenschaften

Molekularformel

C11H13NO

Molekulargewicht

175.23 g/mol

IUPAC-Name

2-(7-oxabicyclo[4.1.0]heptan-1-yl)pyridine

InChI

InChI=1S/C11H13NO/c1-3-7-11(10(6-1)13-11)9-5-2-4-8-12-9/h2,4-5,8,10H,1,3,6-7H2

InChI-Schlüssel

CFJVYGFTHJEVGP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C(C1)O2)C3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.